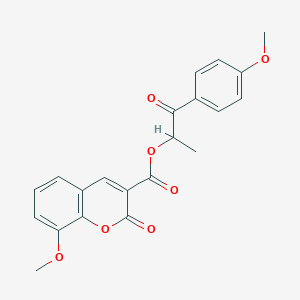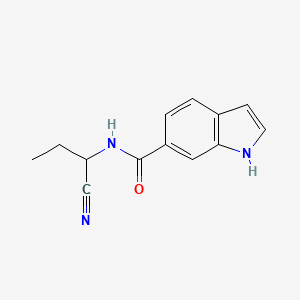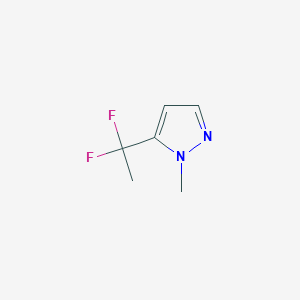
5-(1,1-Difluoroethyl)-1-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1,1-Difluoroethyl)-1-methylpyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The 1,1-difluoroethyl group is a functional group containing two fluorine atoms attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring substituted with a methyl group at the 1-position and a 1,1-difluoroethyl group at the 5-position .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the difluoroethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Applications De Recherche Scientifique
Synthesis and Characterization
- Research on synthetic approaches to trifluoromethyl-pyrazoles, including 5-trifluoromethylpyrazoles, outlines a general method for the synthesis of these compounds, showcasing their utility in creating derivatives for applications such as herbicides (Foster, Jakobi, & Harrity, 2012).
Corrosion Inhibition
- Studies on bipyrazole compounds, including those similar to 5-(1,1-Difluoroethyl)-1-methylpyrazole, reveal their inhibitory effects on corrosion, offering insights into their protective applications in acidic media (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Antimicrobial Activity
- Novel syntheses of N-arylpyrazole-containing enaminones, which could be structurally related to this compound, have been developed. These compounds are tested for antitumor and antimicrobial activities, indicating their potential in medical applications (Riyadh, 2011).
Magnetic and Photophysical Studies
- Investigations into the magnetic behavior of metal complexes with pyrazole derivatives, including 5-methylpyrazole, shed light on the magnetic interactions in these materials, which could be relevant for understanding the properties of this compound related compounds (Hoedt & Reedijk, 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study of “5-(1,1-Difluoroethyl)-1-methylpyrazole” could include further investigation into its synthesis, properties, and potential applications. This could involve studying its reactivity, stability, and potential uses in various fields such as pharmaceuticals or materials science .
Propriétés
IUPAC Name |
5-(1,1-difluoroethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-6(7,8)5-3-4-9-10(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLRKDXGFXJZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)

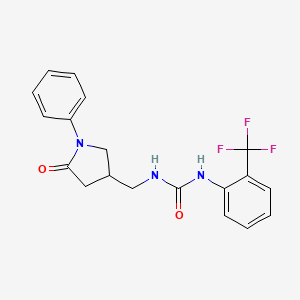


![N-[1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]pyrazol-4-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2945047.png)

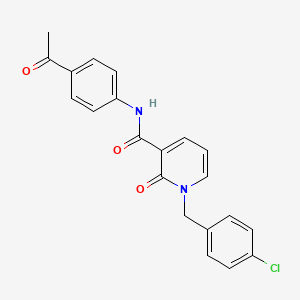
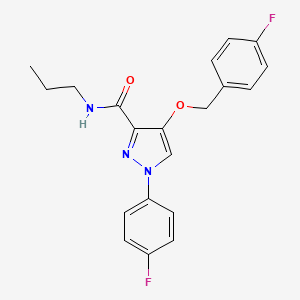

![Methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2945057.png)
